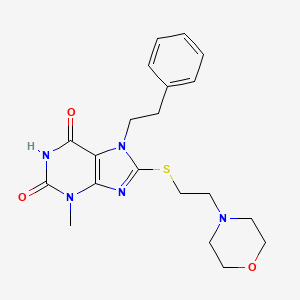

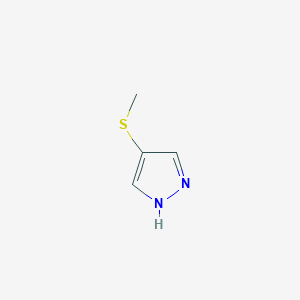

4-(Methylthio)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

In general, pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The term “4-(Methylthio)-1H-pyrazole” suggests a pyrazole compound with a methylthio group attached to the 4th carbon .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones. The addition of a methylthio group would likely involve a subsequent reaction with a methylthiolating agent .Molecular Structure Analysis

As a pyrazole, this compound would have a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms. The “4-(Methylthio)” indicates a -SCH3 group attached to the 4th carbon in the ring .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations. The presence of the methylthio group may influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methylthio group could influence the compound’s polarity, solubility, and reactivity .科学的研究の応用

1. Building Blocks for Pyrazole Derivatives

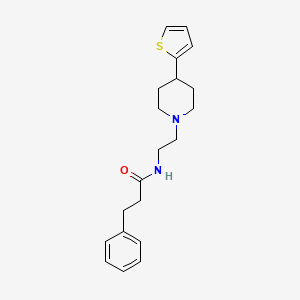

4-(Methylthio)-1H-pyrazole derivatives serve as essential building blocks for a wide variety of pyrazole compounds. For instance, 5-Amino-3-methylthio-1H-pyrazoles are particularly significant in this regard. These derivatives, when treated with CH3I, undergo methylation at endocyclic nitrogens, with the product isomer ratios influenced by the nature of the 4-position substituent in the pyrazole ring. Such processes have been characterized by X-ray diffraction analysis and ab initio calculations (Ren et al., 2010).

2. Synthesis of Antihyperglycemic Agents

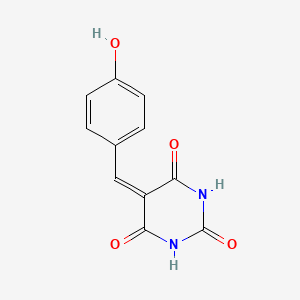

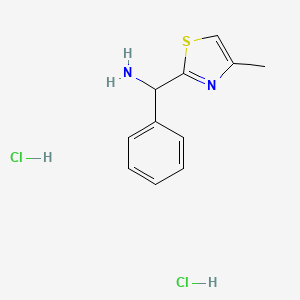

This compound derivatives have been instrumental in the synthesis of potent antihyperglycemic agents. A specific example includes the synthesis of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, which has shown significant efficacy in reducing plasma glucose levels in diabetic mice. This synthesis demonstrates the compound's role in correcting hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).

3. Development of CuI Complexes

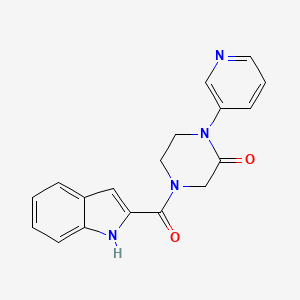

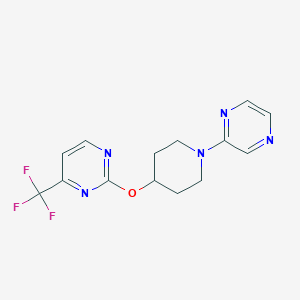

In the field of inorganic chemistry, this compound derivatives have been used to develop CuI complexes with N, N', S, S' scorpionate ligands. These complexes exhibit unique dinuclear structures with each Cu(I) center in a distorted tetrahedral environment. Their dimerization constants and thermodynamic parameters have been extensively studied through nuclear magnetic resonance (NMR) and cyclic voltammetry experiments (Gennari et al., 2008).

4. Radical Polymerization

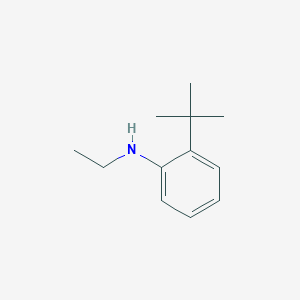

Pyrazole-based dithiocarbamates, derived from this compound, have shown considerable utility as reversible addition fragmentation chain transfer (RAFT) agents. These agents enable control over the molar mass and dispersity in the radical polymerization of various monomers. Notably, introducing electron-withdrawing substituents to the pyrazole ring enhances their activity as RAFT agents, which is particularly evident in methyl methacrylate polymerization (Gardiner et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methylsulfanyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRKUUUHFSFKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)